3,3'-Dithiobis(6-methoxybenzoic) acid
Description
3,3'-Dithiobis(6-methoxybenzoic) acid (CAS: 71993-03-8) is a disulfide-linked dimeric benzoic acid derivative with the molecular formula C₁₆H₁₄O₆S₂ and a molecular weight of 366.4 g/mol . Its structure comprises two 6-methoxybenzoic acid units connected via a disulfide (-S-S-) bond. The methoxy (-OCH₃) groups at the 6-position of each aromatic ring enhance solubility in polar solvents, while the carboxylic acid (-COOH) groups enable hydrogen bonding and ionic interactions. The disulfide bridge confers redox activity, allowing the compound to participate in thiol-disulfide exchange reactions, which are critical in biochemical and materials science applications .
Properties
CAS No. |
71993-03-8 |
|---|---|
Molecular Formula |
C16H14O6S2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-[(3-carboxy-4-methoxyphenyl)disulfanyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C16H14O6S2/c1-21-13-5-3-9(7-11(13)15(17)18)23-24-10-4-6-14(22-2)12(8-10)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
VETLTXHFIRMUFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis(6-methoxybenzoic) acid typically involves the reaction of 3-methoxybenzoic acid derivatives with sulfur-containing reagents. One common method includes the oxidation of 3-methoxythiophenol in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction conditions often require a controlled temperature and pH to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
Industrial production of 3,3’-Dithiobis(6-methoxybenzoic) acid may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dithiobis(6-methoxybenzoic) acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-Dithiobis(6-methoxybenzoic) acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Dithiobis(6-methoxybenzoic) acid involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a role in protein folding and stability .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Dithiobis(benzoic acid) Derivatives
The following table summarizes key structural and functional differences between 3,3'-dithiobis(6-methoxybenzoic) acid and analogous compounds:
Key Observations :
- Electronic Effects: The methoxy group in 3,3'-dithiobis(6-methoxybenzoic) acid is electron-donating, increasing electron density on the aromatic ring compared to nitro (NO₂) or fluoro (F) substituents, which are electron-withdrawing. This difference impacts reactivity in electrophilic substitution and redox reactions .
- Solubility : Methoxy-substituted derivatives exhibit higher solubility in aqueous and polar organic solvents compared to nitro-substituted analogs (e.g., DTNB), which are less polar .
- Biological Interactions : DTNB’s nitro group enables its use in thiol detection, while the methoxy variant’s lower toxicity may suit biomedical applications like controlled drug release .
Non-Disulfide Benzoic Acid Derivatives
Dicamba (3,6-Dichloro-2-methoxybenzoic acid) :
- Structure : Chlorine atoms at positions 3 and 6, methoxy at position 2.
- Application : Herbicidal activity due to chlorine’s lipophilicity and stability .
- Contrast : Unlike 3,3'-dithiobis(6-methoxybenzoic) acid, Dicamba lacks a disulfide bond, limiting redox functionality but enhancing environmental persistence .
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid :
- Structure : Additional hydroxymethyl and methoxy groups.
- Application : Intermediate in pharmaceutical synthesis (e.g., anticoagulants).
- Contrast : The hydroxyl group increases hydrogen-bonding capacity but reduces stability under acidic conditions compared to the disulfide-linked compound .
Biological Activity
3,3'-Dithiobis(6-methoxybenzoic) acid is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of 3,3'-Dithiobis(6-methoxybenzoic) acid is C16H16O6S2, with a molecular weight of approximately 368.43 g/mol. The compound features two methoxybenzoic acid moieties linked by a dithiobis group, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of 3,3'-Dithiobis(6-methoxybenzoic) acid is still in the preliminary stages. However, initial studies suggest several potential activities:
- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, suggesting that 3,3'-Dithiobis(6-methoxybenzoic) acid might also exhibit this activity.
- Antimicrobial Effects : Compounds with similar structures have been noted for their antimicrobial properties, indicating potential applications in treating infections.
In Vitro Studies
A study examining benzoic acid derivatives indicated that compounds with similar structural features could activate proteostasis networks in human cells. While specific data on 3,3'-Dithiobis(6-methoxybenzoic) acid is limited, it is hypothesized that it may influence protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .
Case Studies
- Antioxidant Evaluation : Preliminary assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that derivatives of methoxybenzoic acids can scavenge free radicals effectively. This suggests that 3,3'-Dithiobis(6-methoxybenzoic) acid may also possess similar radical-scavenging capabilities.
- Anti-inflammatory Potential : Studies on related compounds have shown promise in reducing inflammatory markers in vitro. It is recommended that future studies focus on the compound's effect on cytokine production and other inflammatory mediators.
Comparative Analysis
To better understand the potential of 3,3'-Dithiobis(6-methoxybenzoic) acid, it is useful to compare it with other benzoic acid derivatives known for their biological activities:
| Compound Name | Structure Type | Notable Biological Activities |
|---|---|---|
| 6-Methoxybenzoic Acid | Aromatic | Antioxidant, antimicrobial |
| 4-Methoxybenzoic Acid | Aromatic | Antimicrobial, anti-inflammatory |
| 3-Chloro-4-methoxybenzoic Acid | Halogenated | Strong proteasome activation |
The proposed mechanisms by which 3,3'-Dithiobis(6-methoxybenzoic) acid may exert its biological effects include:
- Radical Scavenging : The methoxy groups could donate electrons to free radicals, thereby neutralizing them.
- Enzyme Modulation : Similar compounds have been shown to modulate the activity of enzymes involved in inflammatory processes and oxidative stress response.
Future Directions
Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials of 3,3'-Dithiobis(6-methoxybenzoic) acid. Suggested areas for future study include:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Investigating the precise biochemical pathways affected by the compound.
- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
